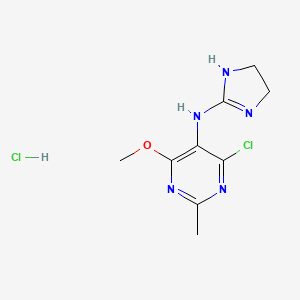

Moxonidine hydrochloride

Vue d'ensemble

Description

Moxonidine hydrochloride is a new-generation centrally acting antihypertensive drug. It is primarily used for the treatment of mild to moderate essential hypertension, especially in cases where other antihypertensive agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or effective . This compound is known for its selective agonism at imidazoline I1 receptors, which helps in reducing blood pressure by decreasing sympathetic nervous system activity .

Mécanisme D'action

Target of Action

Moxonidine hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1) and also interacts with alpha-2-adrenergic receptors . These receptor subtypes are found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .

Mode of Action

This compound, by virtue of its selectivity for the imidazoline receptor, causes a decrease in sympathetic nervous system activity . This results in a decrease in blood pressure . Compared to older centrally-acting antihypertensives, moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Biochemical Pathways

This compound acts on the central nervous system, specifically involving interactions with I1-imidazoline and alpha-2-adrenergic receptors within the rostral ventrolateral medulla . This leads to a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a bioavailability of about 88% . It is metabolized in the liver (10-20%), with dehydrogenated moxonidine being the major metabolite . The elimination half-life is approximately 2.2-2.8 hours . Excretion is primarily renal (90%), with less than 2% of the drug excreted in the feces .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . In addition, it has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome .

Analyse Biochimique

Biochemical Properties

Moxonidine hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This compound therefore interacts with these receptors, causing a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Cellular Effects

This compound has unique effects on a number of cell types through its unusual cellular site of action . There are multiple therapeutic implications of these cellular actions, especially for metabolic syndrome and its associated derangements in glucose and lipid metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its selective agonism at the imidazoline receptor subtype 1 (I1) . Compared to the older central-acting antihypertensives, this compound binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .

Temporal Effects in Laboratory Settings

In nerve-injured mice, this compound at 0.1- and 1-nmol doses significantly attenuated the hyperalgesia for 10 and 90 min, respectively . This compound appeared to have a longer duration of action in the ipsilateral hind paw relative to the contralateral hind paw .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Antihypertensive agents like this compound have been shown to counteract left ventricular hypertrophy in animal models .

Metabolic Pathways

The hydroxy moxonidine metabolite can be further oxidized to the dihydroxy metabolite or it can lose water to form the dehydrogenated moxonidine metabolite, which itself can be further oxidized to form an N-oxide . This suggests that dehydrogenation from the hydroxy metabolite to the dehydrogenated moxonidine metabolite represents the primary metabolic pathway in humans .

Transport and Distribution

Its primary site of action, the imidazoline receptor subtype 1 (I1), is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .

Subcellular Localization

Its primary site of action, the imidazoline receptor subtype 1 (I1), is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . This suggests that this compound may be localized in these areas within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Moxonidine hydrochloride can be synthesized through a series of chemical reactions involving the formation of its core structure, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, followed by the introduction of the imidazoline moiety. The synthesis typically involves the following steps:

Formation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine: This is achieved through the reaction of appropriate starting materials under controlled conditions.

Introduction of the imidazoline moiety: This step involves the reaction of the intermediate with reagents such as imidazoline derivatives under specific conditions to form the final compound.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving the compound in a solution of polyethylene glycol fused solution as a binding agent. The mixture is then granulated with pharmaceutically acceptable adjuvants, followed by tabletting to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Moxonidine hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound is unstable towards acid and base hydrolysis, leading to the formation of degradation products.

Oxidation: This compound can undergo oxidative degradation under certain conditions.

Common Reagents and Conditions

Acid and Base Hydrolysis: Performed using strong acids or bases under controlled conditions.

Oxidative Degradation: Typically involves the use of oxidizing agents such as hydrogen peroxide.

Major Products Formed

The major degradation products formed from these reactions include various impurities such as 4,6-dichloro-2-methylpyrimidin-5-amine and other related compounds .

Applications De Recherche Scientifique

Moxonidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a standard in chromatographic studies to analyze its behavior and lipophilicity.

Medicine: Primarily used as an antihypertensive agent.

Industry: Utilized in the formulation of pharmaceutical products for the treatment of hypertension.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rilmenidine: Similar to moxonidine hydrochloride, rilmenidine is an imidazoline I1 receptor agonist used for the treatment of hypertension.

Uniqueness

This compound is unique due to its selective agonism at imidazoline I1 receptors, which results in fewer side effects such as sedation and dry mouth compared to older agents like clonidine . Additionally, this compound has shown beneficial effects on insulin resistance, independent of its blood pressure-lowering properties .

Propriétés

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAWQYZQVUVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017461 | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75438-58-3, 75536-04-8 | |

| Record name | Moxonidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RYW07SK5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

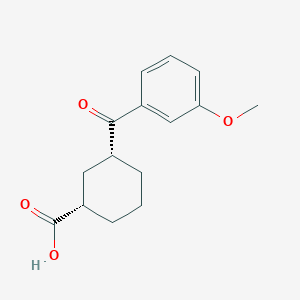

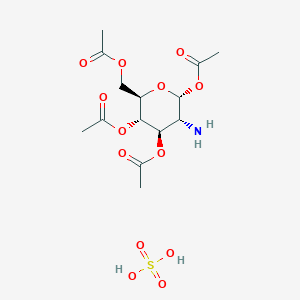

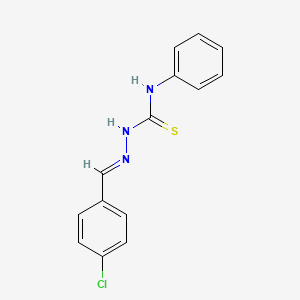

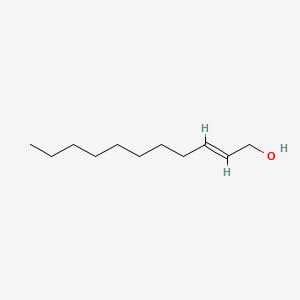

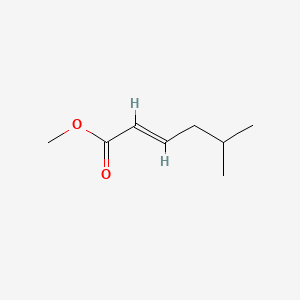

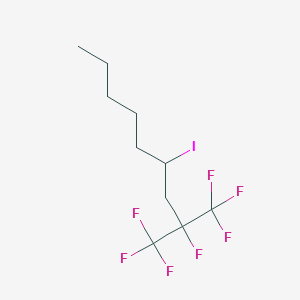

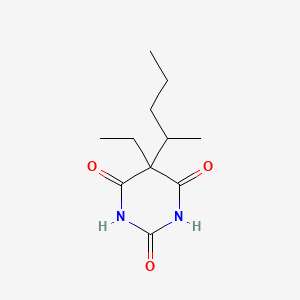

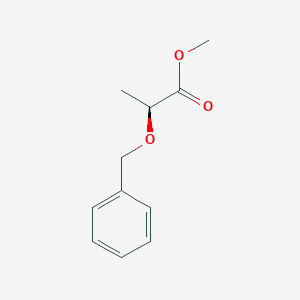

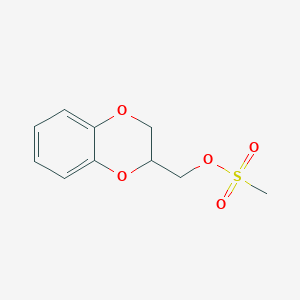

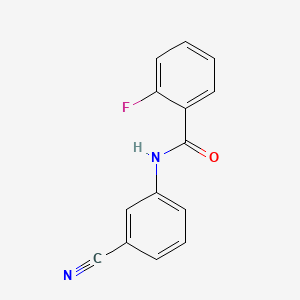

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of moxonidine hydrochloride in treating hypertension?

A1: this compound is a centrally acting antihypertensive drug. It works primarily as an agonist at imidazoline-1 receptors located in the rostral ventrolateral medulla of the brain. [, ] Stimulation of these receptors leads to a decrease in sympathetic nervous system activity, resulting in vasodilation and a reduction in blood pressure. [, ]

Q2: What evidence exists demonstrating the beneficial effects of this compound on cardiac structure and function in the context of hypertension?

A2: A study using spontaneously hypertensive rats (SHR) demonstrated that long-term treatment with this compound significantly reduced several indicators of heart damage associated with hypertension. [] Specifically, this compound treatment reduced the left ventricular weight/body weight ratio, collagen volume fraction, standardized perivascular collagen area, and intramyocardial arterial average medial thickness compared to untreated SHR. [] These findings suggest that this compound, in addition to its blood pressure-lowering effects, may protect against hypertension-induced cardiac remodeling and fibrosis.

Q3: Are there analytical methods available to ensure the quality and purity of this compound drug products?

A4: Yes, capillary gas chromatography has been successfully employed to determine residual organic solvents, specifically methanol and ethanol, in this compound samples. [] This method exhibits high average recoveries for both solvents (99.6% for methanol and 99.9% for ethanol) and demonstrates low detection limits (21 ng/mL for methanol and 17 ng/mL for ethanol), ensuring the quality and purity of this compound drug products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)